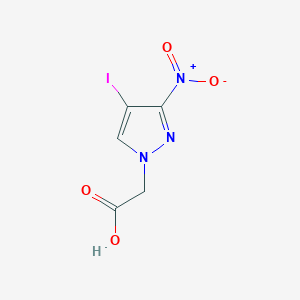![molecular formula C20H18N4O3 B2994492 7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2320465-90-3](/img/structure/B2994492.png)
7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound features a benzofuran core, which is a fused ring structure consisting of a benzene ring and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is to start with a suitable benzofuran derivative and introduce the necessary substituents through a series of reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
Reduction: : The pyridin-2-yl group can be reduced to form a pyridin-2-ol derivative.
Substitution: : The pyrazol-3-yl group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of 7-hydroxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide.
Reduction: : Formation of 7-methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide with a reduced pyridin-2-yl group.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other benzofuran derivatives and pyrazole derivatives, which may have different substituents or core structures
List of Similar Compounds
7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide
7-Hydroxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide
This compound with reduced pyridin-2-yl group
Various substituted benzofuran and pyrazole derivatives
Propriétés
IUPAC Name |
7-methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-24-14(11-16(23-24)15-7-3-4-9-21-15)12-22-20(25)18-10-13-6-5-8-17(26-2)19(13)27-18/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBTZKYYGNGOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2994410.png)
![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)

![(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one](/img/structure/B2994416.png)
![N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2994418.png)



![2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2994426.png)
![3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2994427.png)
![16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene](/img/structure/B2994428.png)



